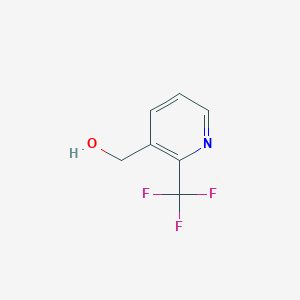

(2-(Trifluoromethyl)pyridin-3-yl)methanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[2-(trifluoromethyl)pyridin-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NO/c8-7(9,10)6-5(4-12)2-1-3-11-6/h1-3,12H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQDXBKVSCIWSIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C(F)(F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60563707 | |

| Record name | [2-(Trifluoromethyl)pyridin-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60563707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131747-57-4 | |

| Record name | 2-(Trifluoromethyl)-3-pyridinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131747-57-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [2-(Trifluoromethyl)pyridin-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60563707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [2-(trifluoromethyl)pyridin-3-yl]methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to (2-(Trifluoromethyl)pyridin-3-yl)methanol

CAS Number: 131747-57-4

This technical guide provides an in-depth overview of (2-(Trifluoromethyl)pyridin-3-yl)methanol, a key building block in modern medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering comprehensive data on its properties, synthesis, and potential biological significance.

Physicochemical Properties

This compound is a pyridine derivative characterized by a trifluoromethyl group at the 2-position and a methanol group at the 3-position. The trifluoromethyl moiety significantly influences the molecule's lipophilicity, metabolic stability, and binding affinity to biological targets, while the hydroxyl group provides a site for hydrogen bonding and further chemical modification.

| Property | Value | Source |

| CAS Number | 131747-57-4 | Internal Search |

| Molecular Formula | C₇H₆F₃NO | Internal Search |

| Molecular Weight | 177.13 g/mol | Internal Search |

| Boiling Point | 209 °C | Internal Search |

| Density | 1.362 g/cm³ | Internal Search |

| Flash Point | 80 °C | Internal Search |

Spectral Data

| Data Type | Compound | Values | Source |

| ¹H NMR (400 MHz, CDCl₃) | 2-methoxy-3-(trifluoromethyl)pyridine | δ 8.32 (d, J = 4.0 Hz, 1H), 7.84 (d, J = 8.0 Hz, 1H), 6.95 (dd, J = 4.0 Hz, 1H), 4.03 (s, 3H) | [1] |

| ¹³C NMR (100 MHz, CDCl₃) | 2-methoxy-3-(trifluoromethyl)pyridine | δ 161.0, 150.6, 136.4 (q, J = 5 Hz), 123.2 (q, J = 270 Hz), 116.0, 113.4 (q, J = 33 Hz), 54.1 | [1] |

| ¹⁹F NMR (376 MHz, CDCl₃) | 2-methoxy-3-(trifluoromethyl)pyridine | δ -64.03 (s, 3F) | [1] |

| HRMS-EI (m/z) | 2-methoxy-3-(trifluoromethyl)pyridine | Calculated for C₇H₆NOF₃: 177.0401, Found: 177.0403 | [1] |

| Predicted MS (m/z) | This compound | [M+H]⁺: 178.0474 | [2] |

Synthesis Protocol

A detailed experimental protocol for the synthesis of this compound is not explicitly published. However, based on general methods for the synthesis of trifluoromethylpyridines and a published protocol for the similar compound 3-fluoropyridine-2-methanol, a plausible synthetic route can be outlined.[3][4] The synthesis generally involves the introduction of the trifluoromethyl group onto the pyridine ring, followed by functionalization to introduce the methanol group. A common precursor is a picoline derivative which undergoes chlorination and subsequent fluorination.[3]

Step 1: Synthesis of 2-Chloro-3-(trifluoromethyl)pyridine

A potential starting material is 3-methyl-2-chloropyridine. This compound can be subjected to free-radical chlorination to form 2-chloro-3-(trichloromethyl)pyridine, followed by a halogen exchange reaction (halex) using a fluoride source like HF or SbF₃ to yield 2-chloro-3-(trifluoromethyl)pyridine.

Step 2: Introduction of the Hydroxymethyl Group

The 2-chloro-3-(trifluoromethyl)pyridine can then be converted to this compound. This could potentially be achieved through a multi-step process involving a Negishi or Suzuki coupling to introduce a protected hydroxymethyl group, followed by deprotection. A more direct route could involve a Grignard reaction with formaldehyde, though the reactivity of the chloro-substituent would need to be carefully managed.

A more analogous approach to the synthesis of 3-fluoropyridine-2-methanol would involve the reduction of a corresponding carboxylic acid or ester.[4] If 2-(trifluoromethyl)nicotinic acid is available, it could be reduced to the target alcohol using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in an appropriate solvent.

Example Reduction Protocol (adapted from a similar synthesis): [4]

-

To a solution of 2-(trifluoromethyl)nicotinic acid methyl ester in methanol and under an inert atmosphere, add anhydrous calcium chloride powder with stirring at 0-5 °C.

-

Add sodium borohydride in portions, maintaining the temperature at 0-5 °C.

-

After the addition is complete, stir the reaction mixture at the same temperature for 1 hour.

-

Warm the reaction to reflux (around 65 °C) and maintain for 2 hours.

-

Cool the mixture and quench with water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous layer with an organic solvent such as dichloromethane.

-

Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography to obtain pure this compound.

Applications in Drug Development

The trifluoromethylpyridine scaffold is a privileged structure in medicinal chemistry due to its ability to enhance key drug-like properties.[5] While the direct biological activity of this compound is not extensively documented, its derivatives have shown significant potential in targeting important signaling pathways implicated in various diseases.

Potential Role in mTOR Signaling

The mTOR (mammalian target of rapamycin) signaling pathway is a central regulator of cell growth, proliferation, and metabolism, and its dysregulation is a hallmark of many cancers.[6][7] Several inhibitors targeting the PI3K/Akt/mTOR pathway incorporate trifluoromethylphenyl or pyridinyl moieties.[5][8] The trifluoromethyl group in these inhibitors often contributes to improved potency and pharmacokinetic properties. This compound serves as a valuable building block for the synthesis of novel mTOR inhibitors, where the hydroxymethyl group can be further functionalized to explore the chemical space around the kinase active site.

Potential Role in TRPV3 Signaling

The Transient Receptor Potential Vanilloid 3 (TRPV3) channel is a non-selective cation channel primarily expressed in keratinocytes and sensory neurons, playing a role in temperature sensation, pain, and skin barrier function.[9][10] Dysregulation of TRPV3 has been implicated in chronic pain and various skin disorders.[11] Derivatives of (pyridin-2-yl)methanol have been reported as potent and selective antagonists of the TRPV3 channel.[9] Specifically, compounds incorporating a trifluoromethyl-substituted pyridine ring have demonstrated efficacy in preclinical models of neuropathic pain. The this compound core provides a strategic starting point for the development of novel TRPV3 modulators.

Visualizations

Synthetic Workflow

Caption: Plausible synthetic workflow for this compound.

mTOR Signaling Pathway Involvement

Caption: Potential inhibition of the mTOR signaling pathway by derivatives.

TRPV3 Signaling Pathway Involvement

Caption: Potential antagonism of the TRPV3 channel by derivatives.

References

- 1. rsc.org [rsc.org]

- 2. PubChemLite - 2-(trifluoromethyl)-4-pyridinemethanol (C7H6F3NO) [pubchemlite.lcsb.uni.lu]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN111004171A - A New Synthetic Method of 3-Fluoropyridine-2-methanol - Google Patents [patents.google.com]

- 5. Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][1,6]naphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor for treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dspace.mit.edu [dspace.mit.edu]

- 8. Pharmacological targeting of the PI3K/mTOR pathway alters the release of angioregulatory mediators both from primary human acute myeloid leukemia cells and their neighboring stromal cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. TRPV3 enhances skin keratinocyte proliferation through EGFR-dependent signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (2-(Trifluoromethyl)pyridin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological significance of (2-(Trifluoromethyl)pyridin-3-yl)methanol (CAS No: 131747-57-4). This fluorinated pyridine derivative is a valuable building block in medicinal chemistry and drug discovery due to the unique properties conferred by the trifluoromethyl group, which can enhance metabolic stability, binding affinity, and lipophilicity of parent molecules. This document summarizes available quantitative data, outlines a probable synthetic route with a detailed experimental protocol, and discusses potential biological activities based on related structures.

Physicochemical Properties

This compound is an organic compound featuring a pyridine ring substituted with a trifluoromethyl group at the 2-position and a hydroxymethyl group at the 3-position[1][2]. The electron-withdrawing nature of the trifluoromethyl group significantly influences the electronic properties of the pyridine ring, while the hydroxymethyl group provides a handle for further chemical modifications[1].

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 131747-57-4 | [1][3] |

| Molecular Formula | C₇H₆F₃NO | [1] |

| Molecular Weight | 177.13 g/mol | [1] |

| Appearance | Colorless liquid or solid | [2] |

| Boiling Point | 209 °C | [1] |

| Density | 1.362 g/cm³ | [1] |

| Flash Point | 80 °C | [1] |

| Melting Point | Moderate to high (predicted) | [4] |

| Solubility | Soluble in polar organic solvents | [4] |

| pKa | 13.16 ± 0.10 (Predicted for an isomer) | [5] |

| logP | 0.9 (Predicted for an isomer) | [6] |

Synthesis and Purification

The synthesis of this compound can be achieved through the reduction of its corresponding carboxylic acid, 2-(trifluoromethyl)nicotinic acid. This is a common and direct method for preparing pyridinemethanol derivatives[1].

Experimental Protocol: Synthesis via Reduction of 2-(Trifluoromethyl)nicotinic Acid

This protocol describes a likely two-step process starting from the commercially available 2-(trifluoromethyl)nicotinic acid.

Step 1: Esterification of 2-(Trifluoromethyl)nicotinic Acid

A common method to facilitate the reduction of a carboxylic acid is to first convert it to its ester.

-

Materials: 2-(Trifluoromethyl)nicotinic acid, Methanol (anhydrous), Sulfuric acid (concentrated).

-

Procedure:

-

In a round-bottom flask, dissolve 2-(trifluoromethyl)nicotinic acid (1 equivalent) in an excess of anhydrous methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Reflux the mixture for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Neutralize the residue with a saturated sodium bicarbonate solution and extract the methyl 2-(trifluoromethyl)nicotinate with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

-

Step 2: Reduction of Methyl 2-(Trifluoromethyl)nicotinate

The resulting ester is then reduced to the desired alcohol.

-

Materials: Methyl 2-(trifluoromethyl)nicotinate, Sodium borohydride (NaBH₄), Methanol.

-

Procedure:

-

Dissolve the crude methyl 2-(trifluoromethyl)nicotinate in methanol in a round-bottom flask.

-

Cool the solution in an ice bath and slowly add sodium borohydride (an excess, typically 2-4 equivalents) in portions.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

-

Once the reaction is complete, carefully quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

-

Purification

Purification of the crude product can be achieved by distillation or column chromatography[1]. A general method for purifying pyridine derivatives involves reacting the crude product with an alkali metal compound followed by distillation to remove impurities[7].

-

Procedure (Distillation):

-

To the crude this compound, add a small amount of an alkali metal compound (e.g., sodium hydroxide).

-

Perform distillation under reduced pressure to obtain the purified product.

-

Alternatively, column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) can be employed for high-purity samples.

Synthesis workflow for this compound.

Analytical Characterization

A combination of spectroscopic methods is essential for the structural elucidation and confirmation of this compound.

Table 2: Key Analytical Methods for Characterization

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons on the pyridine ring, the methylene protons of the hydroxymethyl group, and the hydroxyl proton. |

| ¹³C NMR | Resonances for the carbon atoms of the pyridine ring, the hydroxymethyl group, and the quartet signal characteristic of the trifluoromethyl group. |

| ¹⁹F NMR | A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group. |

| Mass Spectrometry | The molecular ion peak corresponding to the exact mass of the compound. |

Biological Activity and Signaling Pathways

Direct experimental data on the biological activity and involvement in signaling pathways of this compound is limited in the public domain. However, based on the known bioactivity of structurally similar compounds, some potential applications can be inferred.

A related compound, (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol, has been investigated for its anticancer properties. It has shown potential as an inhibitor of Ghrelin O-acyltransferase (GOAT), an enzyme implicated in obesity-related cancers[8]. The trifluoromethyl group is known to enhance the lipophilicity of molecules, which can facilitate cell membrane penetration and interaction with intracellular targets[8].

Structure-Activity Relationship (SAR) studies on various trifluoromethyl-substituted pyridines have shown that the position and nature of substituents on the pyridine ring can significantly influence biological activity[2][6]. The trifluoromethyl group, in particular, is often incorporated into drug candidates to improve their metabolic stability and binding affinity[8].

Inferred biological activity based on structural analogs.

Conclusion

This compound is a fluorinated heterocyclic compound with significant potential as a building block in the development of new pharmaceuticals and agrochemicals. Its physicochemical properties are influenced by the presence of both the electron-withdrawing trifluoromethyl group and the reactive hydroxymethyl group. While detailed biological data for this specific molecule is not yet widely available, the known activities of related compounds suggest that it is a promising candidate for further investigation in various therapeutic areas, particularly in cancer research. The synthetic route via reduction of the corresponding nicotinic acid provides a viable pathway for its preparation, enabling further exploration of its chemical and biological properties.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 131747-57-4 [sigmaaldrich.cn]

- 4. CAS 131747-57-4: 2-(Trifluoromethyl)-3-pyridinemethanol [cymitquimica.com]

- 5. Page loading... [guidechem.com]

- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. KR101652750B1 - Purification method of pyridine and pyridine derivatives - Google Patents [patents.google.com]

- 8. (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol|CAS 113265-44-4 [benchchem.com]

Structure Elucidation of (2-(Trluoromethyl)pyridin-3-yl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of (2-(Trluoromethyl)pyridin-3-yl)methanol. Due to the limited availability of direct experimental data for this specific compound, this document leverages data from structurally similar molecules to provide a predictive and comparative analysis. This guide is intended to serve as a foundational resource for researchers and professionals involved in drug discovery and development.

Chemical Identity and Physical Properties

(2-(Trluoromethyl)pyridin-3-yl)methanol is a fluorinated pyridine derivative. The trifluoromethyl group at the 2-position significantly influences the electronic properties of the pyridine ring and the molecule's overall lipophilicity, a key parameter in drug design.

| Identifier | Value | Source |

| IUPAC Name | (2-(Trluoromethyl)pyridin-3-yl)methanol | N/A |

| CAS Number | 131747-57-4 | [1] |

| Molecular Formula | C₇H₆F₃NO | [1] |

| Molecular Weight | 177.12 g/mol | [2] |

| Predicted XlogP | 0.9 | [2] |

Synthesis and Purification

A plausible synthetic workflow is outlined below:

Experimental Protocol (Hypothetical):

A detailed, validated experimental protocol for the synthesis of (2-(Trluoromethyl)pyridin-3-yl)methanol is not currently published. The following is a generalized procedure based on analogous transformations:

-

Synthesis of 2-Chloro-3-(trifluoromethyl)pyridine: Starting from 2-chloro-3-methylpyridine, radical chlorination followed by a Swarts reaction (or related halogen exchange fluorination) would yield the trifluoromethyl intermediate.

-

Hydroxymethylation: The resulting 2-chloro-3-(trifluoromethyl)pyridine could then be subjected to metal-halogen exchange (e.g., with n-butyllithium) at low temperature, followed by quenching with anhydrous formaldehyde to introduce the hydroxymethyl group at the 3-position.

-

Purification: The crude product would likely require purification by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

Structure Elucidation by Spectroscopic Methods

The definitive structure of (2-(Trluoromethyl)pyridin-3-yl)methanol would be confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution.

Predicted ¹H NMR Spectral Data (in CDCl₃):

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Notes |

| ~8.6 | d | 1H | H-6 | Doublet due to coupling with H-5. |

| ~7.8 | d | 1H | H-4 | Doublet due to coupling with H-5. |

| ~7.4 | dd | 1H | H-5 | Doublet of doublets from coupling to H-4 and H-6. |

| ~4.9 | s | 2H | -CH₂OH | Singlet for the methylene protons. |

| ~2.5 | br s | 1H | -OH | Broad singlet for the hydroxyl proton; chemical shift is concentration and solvent dependent. |

Predicted ¹³C NMR Spectral Data (in CDCl₃):

| Chemical Shift (δ) ppm | Assignment | Notes |

| ~150 | C-2 | Attached to the electron-withdrawing CF₃ group. |

| ~148 | C-6 | |

| ~138 | C-4 | |

| ~135 | C-3 | |

| ~124 (q) | -CF₃ | Quartet due to C-F coupling. |

| ~122 | C-5 | |

| ~60 | -CH₂OH |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

| m/z | Proposed Fragment | Notes |

| 177 | [M]⁺ | Molecular ion peak. |

| 176 | [M-H]⁺ | Loss of a hydrogen atom. |

| 158 | [M-H₂O]⁺ | Loss of water from the alcohol. |

| 148 | [M-CHO]⁺ | Loss of the formyl radical. |

| 108 | [M-CF₃]⁺ | Loss of the trifluoromethyl radical. |

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Utilize electron ionization (EI) at 70 eV to induce fragmentation.

-

Analysis: Detect the resulting ions with a mass analyzer (e.g., quadrupole or time-of-flight).

The fragmentation pathway can be visualized as follows:

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted Infrared (IR) Spectral Data:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400-3200 (broad) | O-H stretch | Alcohol |

| 3100-3000 | C-H stretch (aromatic) | Pyridine ring |

| 2950-2850 | C-H stretch (aliphatic) | -CH₂- |

| 1600-1450 | C=C and C=N stretch | Pyridine ring |

| 1350-1150 | C-F stretch | Trifluoromethyl group |

| ~1050 | C-O stretch | Primary alcohol |

Experimental Protocol: Infrared Spectroscopy

-

Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) by dissolving a small amount of the compound in a volatile solvent and allowing the solvent to evaporate. Alternatively, acquire the spectrum of the solid sample using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Conclusion

The structural elucidation of (2-(Trifluoromethyl)pyridin-3-yl)methanol relies on a combination of modern spectroscopic techniques. While direct experimental data for this specific molecule is sparse in the public domain, analysis of its structural analogues allows for a reliable prediction of its spectroscopic characteristics. The methodologies and predicted data presented in this guide offer a solid framework for the synthesis, purification, and structural confirmation of this compound, which holds potential as a building block in medicinal chemistry and drug development. Further research is warranted to obtain and publish detailed experimental data to confirm these predictions.

References

In-depth Technical Guide: (2-(Trifluoromethyl)pyridin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (2-(Trifluoromethyl)pyridin-3-yl)methanol, a key fluorinated building block in medicinal chemistry and drug discovery. The presence of the trifluoromethyl group significantly influences the compound's physicochemical properties, enhancing its metabolic stability and membrane permeability, thereby making it a valuable synthon for the development of novel therapeutic agents. This document details the molecular and physical properties of this compound, provides a general experimental protocol for its synthesis, and discusses its applications in drug development, supported by relevant data and visualizations.

Compound Identification and Properties

This compound is a substituted pyridine derivative. The trifluoromethyl group at the 2-position and the methanol group at the 3-position of the pyridine ring are key structural features that impart its unique chemical reactivity and biological activity.

Table 1: Molecular and Physicochemical Properties

| Property | Value |

| Molecular Formula | C₇H₆F₃NO |

| Molecular Weight | 177.13 g/mol |

| CAS Number | 131747-57-4 |

| Appearance | White to off-white solid |

| Melting Point | 46-50 °C |

| Boiling Point | 209.2±35.0 °C (Predicted) |

| Density | 1.362±0.06 g/cm³ (Predicted) |

| pKa | 12.06±0.10 (Predicted) |

The Role of the Trifluoromethyl Group in Drug Design

The trifluoromethyl (-CF₃) group is a crucial substituent in modern drug design due to its unique electronic and steric properties. Its incorporation into a molecule, such as the pyridine ring in the title compound, can profoundly impact several key pharmacological parameters.

-

Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes. This increased stability often leads to a longer in vivo half-life of the drug candidate.

-

Lipophilicity : The trifluoromethyl group is significantly more lipophilic than a methyl group. Increased lipophilicity can enhance a molecule's ability to cross biological membranes, such as the blood-brain barrier, and improve its oral bioavailability.

-

Binding Affinity : The strong electron-withdrawing nature of the trifluoromethyl group can alter the electron distribution in the aromatic ring, influencing how the molecule interacts with its biological target. This can lead to stronger and more selective binding to enzymes or receptors.

Synthesis of this compound

The synthesis of this compound typically involves the reduction of a corresponding carboxylic acid or ester derivative. Below is a general experimental protocol for its preparation.

Experimental Protocol: Reduction of 2-(Trifluoromethyl)nicotinic Acid

This protocol outlines the reduction of 2-(trifluoromethyl)nicotinic acid to this compound.

Materials:

-

2-(Trifluoromethyl)nicotinic acid

-

Borane-tetrahydrofuran complex (BH₃·THF) solution (1 M in THF)

-

Anhydrous tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Argon or Nitrogen gas supply

-

Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add 2-(trifluoromethyl)nicotinic acid (1.0 eq).

-

Dissolve the starting material in anhydrous THF.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add the borane-tetrahydrofuran complex solution (typically 2.0-3.0 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture to 0 °C and cautiously quench the excess borane by the slow, dropwise addition of 1 M HCl.

-

Concentrate the mixture under reduced pressure using a rotary evaporator to remove the THF.

-

Neutralize the aqueous residue with a saturated NaHCO₃ solution.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to afford pure this compound.

Figure 1: Synthesis Workflow A high-level overview of the synthesis process.

Caption: General workflow for the synthesis of this compound.

Applications in Drug Discovery and Agrochemicals

This compound and its derivatives are valuable intermediates in the synthesis of a wide range of biologically active molecules.

-

Pharmaceuticals : The trifluoromethylpyridine scaffold is present in numerous drug candidates and approved drugs. The unique properties conferred by the trifluoromethyl group make this moiety attractive for developing treatments for a variety of diseases.

-

Agrochemicals : Trifluoromethylpyridine derivatives are also widely used in the agrochemical industry as herbicides, insecticides, and fungicides. The enhanced stability and biological activity of these compounds lead to more effective and environmentally benign crop protection agents.

Signaling Pathway Modulation

While specific signaling pathway modulation by this compound itself is not extensively documented in publicly available literature, its derivatives are known to interact with various biological targets. The general mechanism of action for many drugs involves binding to a receptor or enzyme, which in turn initiates or inhibits a cellular signaling cascade.

Figure 2: Generic Drug-Target Interaction Pathway A simplified diagram illustrating a common mechanism of drug action.

Caption: Simplified model of a drug inhibiting a cellular signaling pathway.

Conclusion

This compound is a fundamentally important building block for the synthesis of advanced pharmaceutical and agrochemical agents. Its trifluoromethyl group provides significant advantages in terms of metabolic stability, lipophilicity, and binding affinity. The synthetic route to this compound is well-established, allowing for its ready availability for research and development purposes. Further investigation into the biological activities of novel derivatives of this compound is a promising avenue for the discovery of new and effective therapeutic and crop protection agents.

Synthesis of (2-(Trifluoromethyl)pyridin-3-yl)methanol from 3-Picoline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a multi-step synthetic pathway for the preparation of (2-(Trifluoromethyl)pyridin-3-yl)methanol, a valuable building block in medicinal chemistry and drug discovery, starting from the readily available bulk chemical, 3-picoline. The synthesis involves a series of transformations including oxidation, chlorination, halogen exchange, cyanation, hydrolysis, and reduction. This document provides a comprehensive overview of the synthetic strategy, detailed experimental protocols for each step, and a summary of the expected yields and reaction conditions.

Synthetic Strategy Overview

The synthesis of this compound from 3-picoline is a multi-step process. The overall strategy involves the initial functionalization of the pyridine ring, followed by the introduction of the trifluoromethyl group, and finally, the formation and reduction of a carboxylic acid moiety. The key intermediates in this pathway are 2-chloro-3-methylpyridine, 2-chloro-3-(trifluoromethyl)pyridine, and 2-(trifluoromethyl)nicotinic acid.

DOT Script of the Overall Synthetic Workflow

Caption: A high-level overview of the synthetic route from 3-picoline to the target alcohol.

Experimental Protocols

Step 1: Synthesis of 3-Picoline N-oxide

The initial step involves the N-oxidation of 3-picoline. This is a common transformation for activating the pyridine ring for subsequent reactions.

Methodology: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, 3-picoline is dissolved in glacial acetic acid. Hydrogen peroxide (30% aqueous solution) is added portion-wise to the stirred solution, and the mixture is heated. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the excess acetic acid is removed under reduced pressure, and the residue is carefully neutralized with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is then extracted multiple times with dichloromethane. The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 3-picoline N-oxide.[1][2]

| Parameter | Value |

| Reactants | 3-Picoline, Hydrogen Peroxide (30%) |

| Solvent | Glacial Acetic Acid |

| Temperature | 70-80 °C |

| Reaction Time | 4-6 hours |

| Typical Yield | 85-95% |

DOT Script for the N-Oxidation Workflow

Caption: Workflow for the synthesis of 3-picoline N-oxide.

Step 2: Synthesis of 2-Chloro-3-methylpyridine

The N-oxide is then chlorinated to introduce a chlorine atom at the 2-position of the pyridine ring. This reaction often produces a mixture of isomers, with 2-chloro-3-methylpyridine and 2-chloro-5-methylpyridine being the major products.

Methodology: 3-Picoline N-oxide is dissolved in a suitable solvent such as dichloromethane. The solution is cooled in an ice bath, and phosphoryl chloride (POCl₃) is added dropwise while maintaining the temperature below 10 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed until the starting material is consumed (monitored by TLC). The reaction is then carefully quenched by pouring it onto crushed ice. The mixture is neutralized with a base (e.g., sodium carbonate) and extracted with dichloromethane. The combined organic layers are dried and concentrated. The resulting mixture of isomers can be separated by fractional distillation or column chromatography to afford pure 2-chloro-3-methylpyridine.[3][4][5][6]

| Parameter | Value |

| Reactant | 3-Picoline N-oxide |

| Reagent | Phosphoryl chloride (POCl₃) |

| Solvent | Dichloromethane |

| Temperature | 0 °C to reflux |

| Reaction Time | 3-5 hours |

| Typical Yield (of mixed isomers) | 70-80% |

DOT Script for the Chlorination Workflow

Caption: Workflow for the synthesis and purification of 2-chloro-3-methylpyridine.

Step 3: Synthesis of 2-Chloro-3-(trichloromethyl)pyridine

The methyl group of 2-chloro-3-methylpyridine is converted to a trichloromethyl group via a free-radical chlorination reaction.

Methodology: 2-Chloro-3-methylpyridine is dissolved in a suitable solvent like carbon tetrachloride. A radical initiator, such as azobisisobutyronitrile (AIBN), is added to the solution. The mixture is heated to reflux, and chlorine gas is bubbled through the solution, or alternatively, sulfuryl chloride (SO₂Cl₂) is added dropwise. The reaction is irradiated with a UV lamp to facilitate the radical chain reaction. The progress of the reaction is monitored by gas chromatography (GC) or ¹H NMR. Upon completion, the solvent is removed under reduced pressure to yield crude 2-chloro-3-(trichloromethyl)pyridine, which can be used in the next step without further purification or can be purified by vacuum distillation.[7][8][9][10]

| Parameter | Value |

| Reactant | 2-Chloro-3-methylpyridine |

| Reagent | Chlorine (gas) or Sulfuryl chloride |

| Initiator | AIBN or UV light |

| Solvent | Carbon tetrachloride |

| Temperature | Reflux |

| Reaction Time | 4-8 hours |

| Typical Yield | 80-90% |

Step 4: Synthesis of 2-Chloro-3-(trifluoromethyl)pyridine

This step involves a halogen exchange reaction, commonly known as the Swarts fluorination, to convert the trichloromethyl group to a trifluoromethyl group.[11][12][13]

Methodology: 2-Chloro-3-(trichloromethyl)pyridine is mixed with a fluorinating agent, typically antimony trifluoride (SbF₃), often with a catalytic amount of antimony pentachloride (SbCl₅) or bromine. The mixture is heated in a high-pressure autoclave. The reaction is typically carried out neat or in a high-boiling inert solvent. The progress of the reaction is monitored by GC. After cooling, the reaction mixture is carefully treated with aqueous hydrochloric acid to decompose the antimony salts. The product is then extracted with a suitable organic solvent, washed, dried, and purified by distillation.[14][15][16]

| Parameter | Value |

| Reactant | 2-Chloro-3-(trichloromethyl)pyridine |

| Reagent | Antimony trifluoride (SbF₃) |

| Catalyst | Antimony pentachloride (SbCl₅) or Bromine |

| Temperature | 150-200 °C |

| Pressure | 5-15 atm |

| Reaction Time | 6-12 hours |

| Typical Yield | 70-85% |

Step 5: Synthesis of 2-(Trifluoromethyl)nicotinonitrile

The chloro group at the 2-position is displaced by a cyanide group to form the corresponding nitrile.

Methodology: 2-Chloro-3-(trifluoromethyl)pyridine is heated with copper(I) cyanide (CuCN) in a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). The reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). The reaction progress is monitored by GC or TLC. After completion, the reaction mixture is cooled and poured into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper complexes. The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography or distillation.

| Parameter | Value |

| Reactant | 2-Chloro-3-(trifluoromethyl)pyridine |

| Reagent | Copper(I) cyanide (CuCN) |

| Solvent | DMF or NMP |

| Temperature | 150-180 °C |

| Reaction Time | 12-24 hours |

| Typical Yield | 60-75% |

Step 6: Synthesis of 2-(Trifluoromethyl)nicotinic acid

The nitrile group is hydrolyzed to a carboxylic acid.

Methodology: 2-(Trifluoromethyl)nicotinonitrile is heated under reflux in an aqueous acidic or basic solution. For acidic hydrolysis, a mixture of concentrated sulfuric acid and water is typically used. For basic hydrolysis, an aqueous solution of sodium hydroxide or potassium hydroxide is used, followed by acidification. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled and the pH is adjusted to precipitate the product. The solid 2-(trifluoromethyl)nicotinic acid is collected by filtration, washed with cold water, and dried.[6][17]

| Parameter | Value |

| Reactant | 2-(Trifluoromethyl)nicotinonitrile |

| Reagent | H₂SO₄/H₂O or NaOH/H₂O then HCl |

| Temperature | Reflux |

| Reaction Time | 4-8 hours |

| Typical Yield | 85-95% |

Step 7: Synthesis of this compound

The final step is the reduction of the carboxylic acid to the corresponding primary alcohol.

Methodology: 2-(Trifluoromethyl)nicotinic acid is suspended in a dry ethereal solvent, such as tetrahydrofuran (THF) or diethyl ether, under an inert atmosphere. A strong reducing agent, typically lithium aluminum hydride (LiAlH₄), is added portion-wise at 0 °C. After the addition is complete, the reaction mixture is stirred at room temperature or gently refluxed until the starting material is consumed (monitored by TLC). The reaction is then carefully quenched by the sequential addition of water, aqueous sodium hydroxide, and then more water (Fieser workup). The resulting precipitate is filtered off, and the filtrate is dried over anhydrous sodium sulfate and concentrated under reduced pressure to give this compound. The product can be further purified by column chromatography or distillation.[18][19][20][21][22]

| Parameter | Value |

| Reactant | 2-(Trifluoromethyl)nicotinic acid |

| Reagent | Lithium aluminum hydride (LiAlH₄) |

| Solvent | THF or Diethyl ether |

| Temperature | 0 °C to reflux |

| Reaction Time | 2-4 hours |

| Typical Yield | 80-90% |

DOT Script for the Final Reduction Step

Caption: Workflow for the reduction of 2-(trifluoromethyl)nicotinic acid.

Summary of Quantitative Data

The following table summarizes the typical reaction conditions and yields for the synthesis of this compound from 3-picoline.

| Step | Transformation | Key Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 3-Picoline → 3-Picoline N-oxide | H₂O₂ | Acetic Acid | 70-80 | 4-6 | 85-95 |

| 2 | 3-Picoline N-oxide → 2-Chloro-3-methylpyridine | POCl₃ | Dichloromethane | 0 to reflux | 3-5 | 70-80 |

| 3 | 2-Chloro-3-methylpyridine → 2-Chloro-3-(trichloromethyl)pyridine | Cl₂ or SO₂Cl₂, AIBN | CCl₄ | Reflux | 4-8 | 80-90 |

| 4 | 2-Chloro-3-(trichloromethyl)pyridine → 2-Chloro-3-(trifluoromethyl)pyridine | SbF₃, SbCl₅ | Neat | 150-200 | 6-12 | 70-85 |

| 5 | 2-Chloro-3-(trifluoromethyl)pyridine → 2-(Trifluoromethyl)nicotinonitrile | CuCN | DMF | 150-180 | 12-24 | 60-75 |

| 6 | 2-(Trifluoromethyl)nicotinonitrile → 2-(Trifluoromethyl)nicotinic acid | H₂SO₄/H₂O | Water | Reflux | 4-8 | 85-95 |

| 7 | 2-(Trifluoromethyl)nicotinic acid → this compound | LiAlH₄ | THF | 0 to reflux | 2-4 | 80-90 |

Safety Considerations

-

Hydrogen Peroxide: A strong oxidizer. Avoid contact with skin and eyes.

-

Phosphoryl chloride: Corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment (PPE).

-

Chlorine gas and Sulfuryl chloride: Toxic and corrosive. All chlorination reactions should be performed in a well-ventilated fume hood.

-

Antimony compounds: Toxic. Handle with care and appropriate PPE.

-

Copper(I) cyanide: Highly toxic. Avoid inhalation and skin contact.

-

Lithium aluminum hydride: Reacts violently with water and protic solvents to produce flammable hydrogen gas. All operations involving LiAlH₄ must be conducted under anhydrous conditions and an inert atmosphere.

This guide provides a detailed framework for the synthesis of this compound. Researchers should consult original literature and perform appropriate risk assessments before undertaking any experimental work.

References

- 1. CN108164460B - A kind of method for preparing 3-picoline-N-oxide - Google Patents [patents.google.com]

- 2. nbinno.com [nbinno.com]

- 3. CN101671296B - New method for obtaining 2-chloro-3-methylpyridine from mixture of 2-chloro-5-methylpyridine and 2-chloro-3-methylpyridine - Google Patents [patents.google.com]

- 4. Page loading... [guidechem.com]

- 5. Page loading... [guidechem.com]

- 6. US20170008846A1 - Process for making 2-chloro-5-methylpyridine - Google Patents [patents.google.com]

- 7. EP0557967A1 - Method of side-chain chlorination of 2-chloro-methylpyridine - Google Patents [patents.google.com]

- 8. scribd.com [scribd.com]

- 9. 2024.sci-hub.se [2024.sci-hub.se]

- 10. data.epo.org [data.epo.org]

- 11. Swarts fluorination - Wikipedia [en.wikipedia.org]

- 12. byjus.com [byjus.com]

- 13. Swarts Reaction [unacademy.com]

- 14. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]

- 15. CN107954924A - A kind of preparation method of the fluoro- 3- chloro-5-trifluoromethylpyridines of 2- - Google Patents [patents.google.com]

- 16. 2-Chloro-3-(trifluoroMethoxy)pyridine synthesis - chemicalbook [chemicalbook.com]

- 17. Page loading... [guidechem.com]

- 18. ch.ic.ac.uk [ch.ic.ac.uk]

- 19. Organic Syntheses Procedure [orgsyn.org]

- 20. Lithium Aluminum Hydride (LAH) [commonorganicchemistry.com]

- 21. REDUCTIONS WITH LITHIUM ALUMINIUM HYDRIDE [ch.ic.ac.uk]

- 22. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate [organic-chemistry.org]

The Pivotal Role of the Trifluoromethyl Group in Pyridine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethyl (CF3) group into the pyridine scaffold is a cornerstone of modern medicinal chemistry and agrochemical design. This powerful substituent dramatically alters the physicochemical and pharmacological properties of the parent molecule, leading to enhanced biological activity, improved pharmacokinetic profiles, and greater metabolic stability. This technical guide provides an in-depth analysis of the multifaceted role of the trifluoromethyl group in pyridine derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of key biological and synthetic pathways.

Core Impact of the Trifluoromethyl Group on Physicochemical Properties

The introduction of a trifluoromethyl group to a pyridine ring imparts a range of beneficial properties, primarily driven by the high electronegativity of the fluorine atoms and the strength of the carbon-fluorine bond. These modifications are crucial for optimizing drug-like properties.

Key Physicochemical Alterations:

-

Increased Lipophilicity: The CF3 group is highly lipophilic, which can enhance a molecule's ability to cross biological membranes, a critical factor for drug absorption and distribution.[1][2]

-

Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the trifluoromethyl group exceptionally resistant to metabolic degradation by enzymes such as cytochrome P450.[2][3] This often leads to a longer in-vivo half-life.

-

Modulation of Basicity (pKa): As a potent electron-withdrawing group, the CF3 group significantly reduces the basicity of the pyridine nitrogen.[3] This can be crucial for modulating a compound's ionization state at physiological pH, which in turn affects its solubility, permeability, and target engagement.

-

Altered Molecular Conformation and Binding: The steric bulk of the CF3 group can influence the molecule's conformation and its interactions with biological targets, potentially leading to increased binding affinity and selectivity.[4]

The following table summarizes the quantitative impact of the trifluoromethyl group on the pKa and lipophilicity (LogP) of the pyridine core.

| Property | Pyridine | 3-(Trifluoromethyl)pyridine | Fold Change/Difference |

| pKa | 5.23[5][6] | 2.85 (in aqueous solution by 19F NMR) | ~2.38 unit decrease |

| LogP | 0.65[6] | 1.7[7] | ~1.05 unit increase |

Experimental Protocols

Detailed and reproducible experimental methodologies are critical for assessing the impact of the trifluoromethyl group. Below are protocols for key assays.

Determination of pKa by 19F NMR Spectroscopy

This method is particularly useful for fluorinated compounds, as the 19F chemical shift is sensitive to changes in the electronic environment upon protonation or deprotonation.

Objective: To determine the pKa of a trifluoromethyl-substituted pyridine derivative.

Materials:

-

Trifluoromethylated pyridine compound

-

Deuterium oxide (D2O)

-

Hydrochloric acid (HCl) in D2O (e.g., 1 M and 0.1 M)

-

Potassium hydroxide (KOH) in D2O (e.g., 1 M and 0.1 M)

-

NMR tubes

-

pH meter calibrated for D2O

-

NMR spectrometer with a fluorine probe

Procedure:

-

Prepare a stock solution of the trifluoromethylated pyridine in D2O.

-

Create a series of NMR samples by adding varying amounts of the HCl/D2O or KOH/D2O solutions to aliquots of the stock solution to achieve a range of pH values.

-

Measure the precise pH of each sample using the calibrated pH meter.

-

Acquire the 19F NMR spectrum for each sample.

-

Plot the 19F chemical shift (δ) as a function of pH.

-

Fit the data to the Henderson-Hasselbalch equation or a sigmoidal curve to determine the pKa, which corresponds to the pH at the inflection point of the curve.[8][9][10]

Measurement of Octanol-Water Partition Coefficient (LogP) by the Shake-Flask Method

The shake-flask method is the gold standard for determining the lipophilicity of a compound.[11]

Objective: To determine the LogP of a trifluoromethyl-substituted pyridine derivative.

Materials:

-

Trifluoromethylated pyridine compound

-

n-Octanol (pre-saturated with water)

-

Water or buffer (e.g., phosphate-buffered saline, pH 7.4, pre-saturated with n-octanol)

-

Glass vials with screw caps

-

Mechanical shaker or vortex mixer

-

Centrifuge

-

Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

-

Prepare a stock solution of the compound in either water-saturated n-octanol or octanol-saturated water.

-

In a glass vial, combine equal volumes of the water-saturated n-octanol and the octanol-saturated water.

-

Add a small, known amount of the compound stock solution to the vial.

-

Securely cap the vial and shake it vigorously for a predetermined time (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.

-

Centrifuge the vial to ensure complete separation of the two phases.

-

Carefully withdraw an aliquot from both the n-octanol and the aqueous layers.

-

Determine the concentration of the compound in each aliquot using a suitable analytical method.

-

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

The LogP is the base-10 logarithm of P.

In Vitro Metabolic Stability Assessment using Liver Microsomes

This assay evaluates a compound's susceptibility to metabolism by Phase I enzymes, primarily cytochrome P450s.

Objective: To determine the in vitro metabolic stability (half-life, intrinsic clearance) of a trifluoromethyl-substituted pyridine derivative.

Materials:

-

Pooled liver microsomes (e.g., human, rat)

-

Trifluoromethylated pyridine test compound

-

Phosphate buffer (pH 7.4)

-

NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Magnesium chloride (MgCl₂)

-

Positive control compounds (e.g., testosterone, verapamil)

-

Stopping solution (e.g., ice-cold acetonitrile with an internal standard)

-

96-well plates

-

Incubator/shaker (37°C)

-

Centrifuge

-

LC-MS/MS system for analysis

Procedure:

-

Prepare working solutions of the test compound and positive controls.

-

In a 96-well plate, add the liver microsomes, phosphate buffer, and MgCl₂.

-

Add the test compound or control to the wells and pre-incubate the plate at 37°C for a few minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding the ice-cold stopping solution.

-

Centrifuge the plate to precipitate the proteins.

-

Transfer the supernatant to a new plate for analysis.

-

Quantify the remaining parent compound at each time point using LC-MS/MS.

-

Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of this line is the elimination rate constant (k).

-

Calculate the half-life (t₁/₂) as 0.693/k and the intrinsic clearance (Clint).

Signaling Pathways and Workflows

The unique properties conferred by the trifluoromethyl group have been leveraged in the design of drugs and agrochemicals that modulate specific biological pathways.

PI3K Signaling Pathway and Leniolisib

Leniolisib is a selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) enzyme and is used to treat activated PI3Kδ syndrome (APDS). The trifluoromethylpyridine moiety is a key structural feature of this drug. The PI3K/AKT/mTOR pathway is crucial for cell growth, proliferation, and survival. In APDS, hyperactivity of PI3Kδ leads to immune dysregulation.[7] Leniolisib normalizes this signaling, reducing lymphoproliferation and improving immune cell function.

Caption: PI3K signaling pathway inhibited by Leniolisib.

Mechanism of Action of Flonicamid

Flonicamid is a selective insecticide with a trifluoromethylpyridine core that is highly effective against sucking insects like aphids.[1][6] Its mode of action is unique; it is a chordotonal organ modulator, disrupting the sensory organs of insects.[5] This leads to a rapid cessation of feeding, ultimately causing the insect to die from starvation.[1][2] More recent studies suggest it may also block inwardly rectifying potassium (Kir) channels, affecting salivary gland and Malpighian tubule function.[6]

Caption: Mechanism of action of the insecticide Flonicamid.

Synthetic Workflow for 2,3-Dichloro-5-(trifluoromethyl)pyridine

2,3-Dichloro-5-(trifluoromethyl)pyridine is a key intermediate in the synthesis of many agrochemicals and pharmaceuticals.[7] One common industrial synthesis route involves the chlorination and subsequent fluorination of a picoline precursor.

Caption: Synthetic workflow for a key trifluoromethylpyridine intermediate.

References

- 1. benchchem.com [benchchem.com]

- 2. Pyridine CAS#: 110-86-1 [m.chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. Pyridine | C5H5N | CID 1049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Showing Compound Pyridine (FDB014733) - FooDB [foodb.ca]

- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Pyridine (CAS 110-86-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. Pyridine - Wikipedia [en.wikipedia.org]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

(2-(Trifluoromethyl)pyridin-3-yl)methanol: A Technical Guide to Safety and Hazards

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known safety and hazard information for the chemical compound (2-(Trifluoromethyl)pyridin-3-yl)methanol (CAS No. 131747-57-4). Due to a lack of specific toxicological studies for this compound, this guide synthesizes available data from structurally similar molecules to provide a robust understanding of potential risks and to recommend best practices for safe handling in a research and development setting.

Executive Summary

This compound is a pyridine derivative containing a trifluoromethyl group, a structural motif common in many pharmaceutical and agrochemical compounds. While specific safety data for this compound is limited, information on analogous compounds suggests that it should be handled with care. The primary hazards are likely to include irritation to the skin, eyes, and respiratory system, as well as potential for acute toxicity if ingested. This guide outlines the known hazards, recommended handling procedures, and emergency protocols.

Hazard Identification and Classification

Table 1: GHS Hazard Classification of this compound and Related Compounds

| Compound | CAS No. | GHS Hazard Statements | Hazard Classifications |

| This compound (Proposed) | 131747-57-4 | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | Acute Toxicity, Oral (Category 4)Skin Irritation (Category 2)Eye Irritation (Category 2A)Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation |

| 2-(Trifluoromethyl)-4-pyridinemethanol[1] | 131747-61-0 | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | Acute Toxicity, Oral (Category 4)Skin Irritation (Category 2)Eye Irritation (Category 2A)Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation |

| (2-Chloro-3-(trifluoromethyl)pyridin-4-yl)methanol | 1227578-86-0 | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | Skin Irritation (Category 2)Eye Irritation (Category 2A)Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System |

| 2-Fluoro-6-(trifluoromethyl)pyridine[2] | 94239-04-0 | H226: Flammable liquid and vapourH302: Harmful if swallowedH332: Harmful if inhaledH412: Harmful to aquatic life with long lasting effects | Flammable Liquid (Category 3)Acute Toxicity, Oral (Category 4)Acute Toxicity, Inhalation (Category 4)Hazardous to the Aquatic Environment, Chronic Hazard (Category 3) |

Hazard Pictograms (Proposed):

Signal Word (Proposed): Warning

Toxicological Profile

Quantitative toxicological data, such as LD50 (median lethal dose) or LC50 (median lethal concentration), for this compound are not available in the public domain. The following table presents data for a related compound to provide an indication of potential toxicity.

Table 2: Acute Toxicity Data for a Related Compound

| Compound | Route | Species | Value | Reference |

| 2-Fluoro-6-(trifluoromethyl)pyridine | Oral | Rat | LD50: 500 mg/kg | [2] |

| 2-Fluoro-6-(trifluoromethyl)pyridine | Dermal | Rat | LD50: >2500 mg/kg | [2] |

| 2-Fluoro-6-(trifluoromethyl)pyridine | Inhalation | Rat | LC50: 3075 ppm | [2] |

Symptoms of exposure to related pyridine derivatives may include dizziness, headache, nausea, and irritation of the lungs.[3] Prolonged or repeated exposure could lead to more severe health issues.[3]

Experimental Protocols: Safe Handling and Emergency Procedures

Given the potential hazards, stringent safety protocols should be followed when handling this compound.

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate PPE for the specific procedures being undertaken. The following are general recommendations:

-

Eye Protection: Chemical safety goggles are mandatory. A face shield should be used if there is a risk of splashing.

-

Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, should be worn.[4] Gloves should be inspected before use and changed immediately if contaminated.

-

Skin and Body Protection: A laboratory coat should be worn at all times. For procedures with a higher risk of exposure, a chemical-resistant apron or suit may be necessary.

-

Respiratory Protection: All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3] If a fume hood is not available or insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.

Engineering Controls

-

Ventilation: Work with this compound should always be performed in a well-ventilated area, preferably within a chemical fume hood.[3]

-

Safety Equipment: An eyewash station and safety shower should be readily accessible in the immediate work area.

Handling and Storage

-

Handling: Avoid direct contact with the skin, eyes, and clothing. Do not breathe dust or vapors. Use non-sparking tools if the compound is flammable.[2]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4]

First Aid Measures

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]

-

Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[3]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill and Disposal Procedures

-

Spill: In the event of a spill, evacuate the area. Wear appropriate PPE and contain the spill using an inert absorbent material. Collect the absorbed material into a suitable container for disposal.

-

Disposal: Dispose of waste in accordance with all applicable federal, state, and local regulations.

Visualized Workflows and Relationships

The following diagrams illustrate key workflows and logical relationships for ensuring the safe handling of this compound.

References

An In-depth Technical Guide to (2-(Trifluoromethyl)pyridin-3-yl)methanol

This technical guide provides a comprehensive overview of the chemical properties, synthesis, characterization, and applications of (2-(Trifluoromethyl)pyridin-3-yl)methanol, a key building block in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

This compound, with the IUPAC name [2-(trifluoromethyl)-3-pyridinyl]methanol, is a fluorinated pyridine derivative of significant interest in the pharmaceutical and agrochemical industries. The presence of the trifluoromethyl group (-CF3) imparts unique physicochemical properties to the molecule, including increased metabolic stability, lipophilicity, and binding affinity to biological targets. These characteristics make it a valuable synthon for the development of novel therapeutic agents and functional materials.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Reference |

| IUPAC Name | [2-(trifluoromethyl)-3-pyridinyl]methanol | |

| CAS Number | 131747-57-4 | [1] |

| Molecular Formula | C₇H₆F₃NO | [1] |

| Molecular Weight | 177.12 g/mol | [2] |

| Appearance | Colorless liquid | [3] |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Density | Not available | |

| Solubility | Soluble in organic solvents | [3] |

Synthesis and Characterization

The synthesis of this compound can be achieved through the reduction of its corresponding carboxylic acid, 2-(trifluoromethyl)nicotinic acid.

Figure 1: General workflow for the synthesis and characterization of this compound.

Experimental Protocol: Synthesis (Adapted)

This protocol is adapted from general procedures for the reduction of carboxylic acids to alcohols.

Materials:

-

2-(Trifluoromethyl)nicotinic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Diethyl ether

-

Saturated aqueous solution of sodium sulfate (Na₂SO₄)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

A solution of 2-(trifluoromethyl)nicotinic acid in anhydrous THF is added dropwise to a stirred suspension of lithium aluminum hydride in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon or nitrogen).

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12-24 hours.

-

The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then again with water, while maintaining the temperature below 20 °C.

-

The resulting precipitate is filtered off and washed with diethyl ether.

-

The combined organic filtrates are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

Characterization

The structure and purity of the synthesized this compound can be confirmed by standard spectroscopic methods.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons in the pyridine ring, a singlet for the methylene protons (-CH₂OH), and a broad singlet for the hydroxyl proton (-OH). |

| ¹³C NMR | Aromatic carbons, a carbon signal for the methylene group, and a quartet for the trifluoromethyl carbon due to C-F coupling. |

| IR Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol, and characteristic C-H and C-F stretching vibrations. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (177.12 g/mol ). |

Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of a wide range of biologically active molecules. The trifluoromethyl group enhances metabolic stability and lipophilicity, which are desirable properties for drug candidates. The hydroxymethyl group provides a handle for further chemical modifications, allowing for the construction of diverse molecular libraries for high-throughput screening.

Figure 2: Synthetic utility and potential applications of this compound.

Safety Information

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn.

GHS Hazard Statements:

-

Based on data for structurally similar compounds, it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.

Precautionary Statements:

-

Avoid contact with skin and eyes.

-

Do not breathe dust, fume, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

Store in a cool, dry, and well-ventilated area.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

The Trifluoromethyl Group as a Potent Electron-Withdrawing Modulator on the Pyridine Ring: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the profound electron-withdrawing effects of the trifluoromethyl (CF3) group on the pyridine ring, a subject of paramount importance in modern drug discovery and agrochemical design. The strategic incorporation of the CF3 moiety offers a powerful tool to modulate the physicochemical and pharmacokinetic properties of pyridine-based compounds. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, detailing the electronic impact, reactivity, and metabolic consequences of trifluoromethyl substitution on the pyridine scaffold.

Executive Summary

The trifluoromethyl group is one of the most powerful electron-withdrawing substituents utilized in medicinal and agricultural chemistry.[1] When appended to a pyridine ring, it significantly alters the electron density distribution, basicity, and reactivity of the heterocycle. This guide elucidates these effects through a compilation of quantitative data, detailed experimental methodologies, and visual representations of the underlying chemical principles and workflows. The primary consequences of trifluoromethylation on the pyridine ring include a marked decrease in basicity (pKa), an enhancement of electrophilicity, and a significant impact on metabolic stability, often leading to improved drug-like properties.

Electron-Withdrawing Effects on Physicochemical Properties

The strong inductive effect of the three fluorine atoms in the CF3 group is the primary driver of its potent electron-withdrawing nature. This effect is transmitted through the sigma bonds to the pyridine ring, leading to a significant reduction in electron density on the ring carbons and the nitrogen atom.

Impact on Basicity (pKa)

The most direct quantitative measure of the electron-withdrawing effect of the CF3 group is the reduction in the basicity of the pyridine nitrogen, as reflected in the pKa of its conjugate acid. The lone pair of electrons on the nitrogen is less available for protonation due to the inductive pull of the CF3 group. This effect is position-dependent, with the magnitude of the pKa decrease being influenced by the proximity of the CF3 group to the nitrogen atom.

| Compound | pKa of Conjugate Acid | Reference |

| Pyridine | 5.23 | [2] |

| 2-(Trifluoromethyl)pyridine | ~ -2.5 | [3] |

| 3-(Trifluoromethyl)pyridine | 3.45 | [2] |

| 4-(Trifluoromethyl)pyridine | 1.66 (Calculated) | [Calculated from data in source 23] |

Note: The pKa values can vary slightly depending on the experimental conditions (solvent, temperature). The value for 4-(Trifluoromethyl)pyridine is a calculated estimate based on available data.

The data clearly demonstrates a substantial decrease in basicity for all trifluoromethyl-substituted pyridines compared to the parent pyridine. The effect is most pronounced when the CF3 group is at the 2-position, directly adjacent to the nitrogen, due to the proximity-dependent nature of the inductive effect.

Hammett Constants

The electronic effect of the CF3 group can also be quantified using Hammett substituent constants (σ). These constants provide a measure of the electron-donating or electron-withdrawing nature of a substituent in an aromatic system. A positive σ value indicates an electron-withdrawing effect.

| Substituent | σ_meta_ | σ_para_ | Reference |

| CF3 | 0.44 | 0.57 | [1] |

These values confirm the strong electron-withdrawing character of the CF3 group, both through inductive (meta position) and combined inductive and resonance effects (para position).

Influence on Chemical Reactivity

The altered electronic landscape of the trifluoromethylated pyridine ring has significant consequences for its chemical reactivity, particularly its nucleophilicity and electrophilicity.

Nucleophilicity and Electrophilicity

The reduced electron density on the pyridine nitrogen and the ring carbons diminishes the nucleophilicity of the molecule. Trifluoromethylpyridines are therefore less reactive towards electrophiles compared to pyridine itself.

Conversely, the electron-deficient nature of the ring enhances its electrophilicity, making it more susceptible to nucleophilic attack. This is particularly relevant in nucleophilic aromatic substitution (SNA) reactions, where the CF3 group can activate the ring towards displacement of a leaving group. The rate of such reactions is significantly increased due to the stabilization of the negatively charged Meisenheimer intermediate by the electron-withdrawing CF3 group. While a comprehensive table of comparative rate constants is difficult to compile due to the wide variety of possible reactions, the general trend is a significant rate enhancement in SNA reactions for trifluoromethyl-substituted pyridines compared to their non-fluorinated counterparts.

Role in Drug Discovery and Development

The introduction of a CF3 group onto a pyridine ring is a widely employed strategy in drug design to enhance metabolic stability and improve pharmacokinetic profiles.

Metabolic Stability

The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage. By replacing a metabolically labile group (such as a methyl group) with a CF3 group, a common site of oxidative metabolism by cytochrome P450 (CYP) enzymes can be blocked. This generally leads to a longer in vivo half-life and improved bioavailability of the drug candidate.

The following table provides an illustrative comparison of the metabolic stability of a generic pyridine compound with and without a trifluoromethyl substituent.

| Compound | Half-Life (t½) in Human Liver Microsomes (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) |

| Generic Pyridine-CH3 | Shorter | Higher |

| Generic Pyridine-CF3 | Longer | Lower |

This data is illustrative. Actual values are highly dependent on the specific molecular scaffold and the position of the substituent.